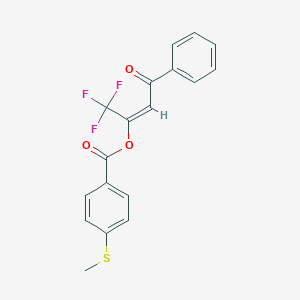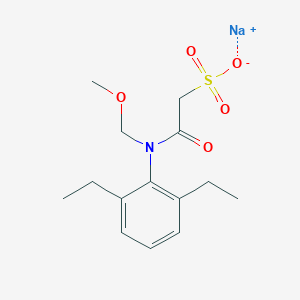
Hyodeoxycholsäure
Übersicht
Beschreibung
Hyodesoxycholsäure, auch bekannt als 3α,6α-Dihydroxy-5β-cholan-24-säure, ist eine sekundäre Gallensäure. Sie ist eines der Stoffwechselprodukte von Darmbakterien und kommt in verschiedenen Säugetierarten in unterschiedlichen Anteilen vor. Diese Verbindung ist der Hauptbestandteil von Schweinegalle und wurde industriell als Vorläufer für die Steroidsynthese verwendet .
Wissenschaftliche Forschungsanwendungen
Hyodeoxycholic acid has several scientific research applications. It has been used in trials studying the treatment of hypercholesterolemia . Additionally, it has shown therapeutic potential for non-alcoholic fatty liver disease by reducing fat accumulation and inflammation in the liver . Hyodeoxycholic acid has also been used to modify metformin liposomes for the treatment of type 2 diabetes, enhancing the hypoglycemic effect of metformin . Furthermore, it has been used industrially as a precursor for steroid synthesis .
Wirkmechanismus
Target of Action
Hyodeoxycholic acid (HDCA) is a secondary bile acid, one of the metabolic byproducts of intestinal bacteria . It primarily targets the Toll-like receptor 4 (TLR4) and myeloid differentiation factor 2 receptor complex . These receptors play a crucial role in the innate immune system, recognizing pathogen-associated molecular patterns and initiating inflammatory responses .
Mode of Action
HDCA competitively blocks lipopolysaccharide binding to the TLR4 and myeloid differentiation factor 2 receptor complex . This unique mechanism characterizes HDCA as an endogenous inhibitor of inflammatory signaling . In addition, HDCA inhibits intestinal farnesoid X receptor (FXR) and enriches gut microbe Parabacteroides distasonis .
Biochemical Pathways
HDCA modulates the gut-liver axis, upregulating hepatic CYP7B1, PPARα, and FXR . The upregulation of these genes suggests that HDCA may influence bile acid synthesis (CYP7B1), lipid metabolism (PPARα), and bile acid homeostasis (FXR) . Furthermore, HDCA is involved in the PI3K/AKT signaling pathway and the TGR5/AKT/NF-κB signaling pathway .
Pharmacokinetics
It is known that hdca undergoes glucuronidation in human liver and kidneys . Glucuronidation of hyodeoxycholic and hyocholic acids occurs extensively at the 6α-hydroxyl group, unlike primary bile acids which form 3α-hydroxy-linked glucuronides . This suggests an important pathway for the elimination of toxic and cholestatic bile acids .
Result of Action
HDCA demonstrates therapeutic effects on non-alcoholic fatty liver disease (NAFLD) in multiple mouse models . It markedly reduces excessive lipid droplets and improves hepatic inflammation . HDCA also improves oral glucose tolerance and insulin sensitivity . Furthermore, HDCA suppresses excessive activation of inflammatory macrophages .
Action Environment
The action of HDCA is influenced by the gut microbiota. The gut microbiota plays a role in the production of HDCA from several isomers of hyocholic acid and muricholic acid . Changes in the gut microbiota, such as a reduced abundance of HDCA-producing strains, can affect the levels of HDCA . Therefore, the gut microbiota is a key environmental factor influencing the action, efficacy, and stability of HDCA .
Biochemische Analyse
Biochemical Properties
Hyodeoxycholic acid is involved in various biochemical reactions. It interacts with enzymes, proteins, and other biomolecules. For instance, hyodeoxycholic acid undergoes glucuronidation in human liver and kidneys . Glucuronidation of hyodeoxycholic and hyocholic acids was observed to occur extensively at the 6α-hydroxyl group .
Cellular Effects
Hyodeoxycholic acid has significant effects on various types of cells and cellular processes. It influences cell function, including impact on cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been found to alleviate non-alcoholic fatty liver disease (NAFLD) in multiple mouse models .
Molecular Mechanism
Hyodeoxycholic acid exerts its effects at the molecular level through various mechanisms. It interacts with biomolecules, inhibits or activates enzymes, and induces changes in gene expression . For example, it has been found to inhibit intestinal FXR and enrich gut microbe Parabacteroides distasonis .
Temporal Effects in Laboratory Settings
The effects of hyodeoxycholic acid change over time in laboratory settings. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is being researched .
Dosage Effects in Animal Models
The effects of hyodeoxycholic acid vary with different dosages in animal models . Studies have shown that hyodeoxycholic acid showcases notable efficacy in alleviating NAFLD through modulating gut-liver crosstalk .
Metabolic Pathways
Hyodeoxycholic acid is involved in several metabolic pathways. It interacts with enzymes or cofactors and can affect metabolic flux or metabolite levels . For instance, in rat intestinal microflora, hyodeoxycholic acid is produced from several isomers of hyocholic acid and muricholic acid .
Transport and Distribution
Hyodeoxycholic acid is transported and distributed within cells and tissues . It interacts with transporters or binding proteins and can affect its localization or accumulation .
Subcellular Localization
It is known that hyodeoxycholic acid is a hydrophilic acid, which suggests it may be localized in aqueous environments within the cell .
Vorbereitungsmethoden
Hyodesoxycholsäure kann mit verschiedenen Verfahren hergestellt werden. Ein gängiges Verfahren beinhaltet die Verseifung von Schweinegalle, gefolgt von der Reinigung mittels Säulenchromatographie. Das optimale Harz für diesen Prozess ist das CG1 1M makroporöse Harz. Die Probe wird mit einem Volumenstrom von 3 BV h–1 geladen, um 5 BV zu adsorbieren, mit 40% Ethanol gewaschen und anschließend mit 45% Ethanol bzw. 60% Ethanol eluiert. Dies führt zu hochreiner Hyodesoxycholsäure . Ein weiteres Verfahren beinhaltet die Zugabe von starker Base und Wasser zu Rohstoffen, gefolgt von der Verseifung .
Chemische Reaktionsanalyse
Hyodesoxycholsäure unterliegt verschiedenen chemischen Reaktionen, darunter die Glucuronidierung in der menschlichen Leber und den Nieren. Dieser Prozess findet vorwiegend an der 6α-Hydroxylgruppe statt, im Gegensatz zu primären Gallensäuren, die 3α-Hydroxy-gebundene Glucuronide bilden. Dies deutet auf einen wichtigen Weg für die Elimination toxischer und cholestatischer Gallensäuren hin
Wissenschaftliche Forschungsanwendungen
Hyodesoxycholsäure hat mehrere wissenschaftliche Forschungsanwendungen. Sie wurde in Studien zur Behandlung von Hypercholesterinämie eingesetzt . Darüber hinaus hat sie therapeutisches Potenzial für nicht-alkoholische Fettlebererkrankungen gezeigt, indem sie die Fettanreicherung und Entzündung in der Leber reduziert . Hyodesoxycholsäure wurde auch zur Modifikation von Metformin-Liposomen zur Behandlung von Typ-2-Diabetes eingesetzt, wodurch die hypoglykämische Wirkung von Metformin verstärkt wurde . Darüber hinaus wurde sie industriell als Vorläufer für die Steroidsynthese verwendet .
Wirkmechanismus
Der Wirkmechanismus von Hyodesoxycholsäure beinhaltet ihre Rolle als Gallensäure. Sie kann die Glukosehomöostase regulieren und den Blutzuckerspiegel senken. Bei der Behandlung von nicht-alkoholischer Fettlebererkrankung formt Hyodesoxycholsäure die Population von nützlichen Darmbakterien um, was die metabolischen Wechselwirkungen zwischen Darm und Leber beeinflusst . Die Verbindung unterliegt in Leber und Nieren einer Glucuronidierung, einem wichtigen Weg für die Elimination toxischer Gallensäuren .
Analyse Chemischer Reaktionen
Hyodeoxycholic acid undergoes various chemical reactions, including glucuronidation in the human liver and kidneys. This process occurs extensively at the 6α-hydroxyl group, unlike primary bile acids which form 3α-hydroxy-linked glucuronides. This suggests an important pathway for the elimination of toxic and cholestatic bile acids
Vergleich Mit ähnlichen Verbindungen
Hyodesoxycholsäure ähnelt anderen Gallensäuren wie Desoxycholsäure und Chenodesoxycholsäure. Sie unterscheidet sich jedoch in der Position der Hydroxylgruppe. So besitzt Hyodesoxycholsäure eine 6α-Hydroxylgruppe, wodurch sie im Vergleich zu Desoxycholsäure hydrophiler ist . Diese einzigartige Eigenschaft ermöglicht es Hyodesoxycholsäure, in bestimmten therapeutischen Anwendungen eingesetzt zu werden, für die andere Gallensäuren möglicherweise nicht geeignet sind.
Ähnliche Verbindungen::- Desoxycholsäure
- Chenodesoxycholsäure
- Hyocholsäure
Die einzigartigen Eigenschaften und vielfältigen Anwendungen von Hyodesoxycholsäure machen sie zu einer wertvollen Verbindung in der wissenschaftlichen Forschung und in industriellen Anwendungen.
Eigenschaften
CAS-Nummer |
83-49-8 |
|---|---|
Molekularformel |
C24H40O4 |
Molekulargewicht |
392.6 g/mol |
IUPAC-Name |
4-[(10R,13R)-3,6-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid |
InChI |
InChI=1S/C24H40O4/c1-14(4-7-22(27)28)17-5-6-18-16-13-21(26)20-12-15(25)8-10-24(20,3)19(16)9-11-23(17,18)2/h14-21,25-26H,4-13H2,1-3H3,(H,27,28)/t14?,15?,16?,17?,18?,19?,20?,21?,23-,24-/m1/s1 |
InChI-Schlüssel |
DGABKXLVXPYZII-JFSJFAPISA-N |
SMILES |
CC(CCC(=O)O)C1CCC2C1(CCC3C2CC(C4C3(CCC(C4)O)C)O)C |
Isomerische SMILES |
CC(CCC(=O)O)C1CCC2[C@@]1(CCC3C2CC(C4[C@@]3(CCC(C4)O)C)O)C |
Kanonische SMILES |
CC(CCC(=O)O)C1CCC2C1(CCC3C2CC(C4C3(CCC(C4)O)C)O)C |
Aussehen |
Assay:≥95%A crystalline solid |
melting_point |
198.5°C |
Key on ui other cas no. |
668-49-5 83-49-8 |
Physikalische Beschreibung |
Solid |
Piktogramme |
Irritant |
Verwandte CAS-Nummern |
10421-49-5 (hydrochloride salt) |
Löslichkeit |
0.0598 mg/mL |
Synonyme |
(3α,5β,6α)-3,6-Dihydroxycholan-24-oic Acid; 3α,6α-Dihydroxy-5β-cholan-24-oate; 3α,6α-Dihydroxy-5β-cholan-24-oic Acid; 6α-Hydroxylithocholic Acid; 7-Deoxyhyocholic Acid; Hyodeoxycholic Acid; Hyodesoxycholic Acid; Iodeoxycholic Acid; NSC 60672; |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![9-Hydroxydibenz[b,f][1,4]oxazepin-11(10H)-one](/img/structure/B131281.png)



![7-Hydroxydibenz[b,f][1,4]oxazepin-11(10H)-one](/img/structure/B131289.png)
![2-[2-(Trifluoromethyl)phenyl]-1,3-benzothiazole](/img/structure/B131290.png)






